![molecular formula C20H19FN2O3 B2895118 4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one CAS No. 859126-83-3](/img/structure/B2895118.png)

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

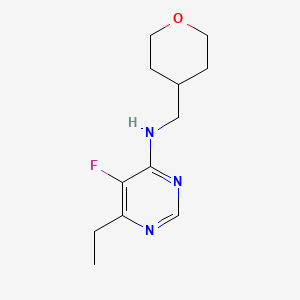

This compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a fluorophenyl group, which can contribute to the bioactivity of the compound .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of a piperazine derivative with a suitable electrophile . The exact method would depend on the specific substituents and their compatibility with the reaction conditions . It’s important to note that the synthesis process should be optimized to improve yield and reduce the formation of unwanted byproducts .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex, given the presence of multiple functional groups . The piperazine ring and the fluorophenyl group are likely to contribute significantly to the overall shape and properties of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring and the fluorophenyl group . These groups could potentially undergo a variety of chemical reactions, depending on the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the piperazine ring could affect its solubility, while the fluorophenyl group could influence its reactivity .Aplicaciones Científicas De Investigación

Comparative Metabolism in Various Species

A study explored the metabolism of 3H-flunarizine, a compound related to the chemical structure of interest, in rats, dogs, and humans using liver fractions and hepatocytes. It discovered significant metabolic pathways, including oxidative N-dealkylation and aromatic hydroxylation, which differ across species. This research is vital for understanding the metabolism and potential therapeutic applications of related compounds in humans compared to animal models (Lavrijsen et al., 1992).

Crystal Structure Analysis

The crystal structure of a picrate salt of a piperazine-supported amine, closely related to the chemical structure of interest, was determined. This research contributes to the understanding of molecular interactions and structural properties, which are crucial for the design of new drugs with improved efficacy (Betz et al., 2011).

Neuroprotective Activity

Research on cinnamide derivatives, including structures similar to the chemical of interest, has shown that these compounds exhibit effective activities against neurotoxicity in PC12 cells. This highlights the potential of such compounds for the development of neuroprotective therapies (Zhong et al., 2018).

Luminescent Properties and Photo-induced Electron Transfer

A study on naphthalimides with piperazine substituent, related to the core structure of interest, revealed their luminescent properties and the potential for photo-induced electron transfer. These findings could be applied in the development of new materials for optoelectronic devices (Gan et al., 2003).

Fe-Catalyzed Synthesis

Research demonstrated a Fe-catalyzed synthesis method for flunarizine, a compound related to the chemical of interest, showcasing an efficient approach for the production of such compounds. This study could facilitate the development of more accessible and cost-effective pharmaceuticals (Shakhmaev et al., 2016).

Safety and Hazards

Mecanismo De Acción

Target of Action

Compounds with similar structures have been found to inhibit equilibrative nucleoside transporters (ents) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

Based on the structure-activity relationship studies of similar compounds, it can be inferred that the presence of a halogen substitute, regardless of the position, in the fluorophenyl moiety next to the piperazine ring is essential for the inhibitory effects on ent1 and ent2 .

Biochemical Pathways

Ents, which similar compounds have been found to inhibit, play a crucial role in nucleotide synthesis and the regulation of adenosine function . Therefore, it can be inferred that this compound may affect these biochemical pathways.

Pharmacokinetics

It is known that the incorporation of the piperazine heterocycle into biologically active compounds can positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

Based on the known effects of similar compounds, it can be inferred that this compound may reduce the vmax of uridine uptake in ent1 and ent2 without affecting km .

Action Environment

It is known that the optimization of molecular properties, such as the polar surface area and hydrophilicity, can reduce the central activity observed with similar compounds .

Propiedades

IUPAC Name |

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN2O3/c21-15-1-3-16(4-2-15)23-9-7-22(8-10-23)13-14-11-20(25)26-19-6-5-17(24)12-18(14)19/h1-6,11-12,24H,7-10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRTJBQWFYXDSBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC(=O)OC3=C2C=C(C=C3)O)C4=CC=C(C=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-6-hydroxychromen-2-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzyl-1-[(1S,9aR)-octahydro-2H-quinolizin-1-yl]methanamine](/img/structure/B2895037.png)

![8-Benzoyl-1,3-dimethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2895038.png)

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(4-methylthiophen-2-yl)methanone](/img/structure/B2895043.png)

![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide](/img/structure/B2895044.png)

![ethyl 2-amino-6-(3,4-dimethoxyphenethyl)-7-methyl-5-oxo-4-(pyridin-3-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2895047.png)

![3-(2-(4-(4-chlorophenyl)piperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2895049.png)

![1-{1-[2-(2-Chloro-6-fluorophenyl)acetyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2895057.png)